D-Quinovose

Description

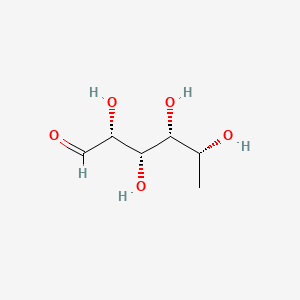

Structure

2D Structure

Properties

CAS No. |

7658-08-4 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m1/s1 |

InChI Key |

SHZGCJCMOBCMKK-GASJEMHNSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

melting_point |

135.3333333333 °C |

Other CAS No. |

154-17-6 |

Synonyms |

6-deoxy-D-glucose 6-deoxyglucose L-quinovose quinovose |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization for Experimental Applications

Methodologies for Stereoselective Synthesis of 6-Deoxyglucose

The creation of 6-deoxyglucose and its analogs requires careful control over stereochemistry to ensure biological relevance. Both conventional and modern synthetic approaches are utilized.

Conventional synthesis of 6-deoxyglucose derivatives often involves multi-step chemical transformations starting from readily available carbohydrates or their protected forms. Strategies for modifying the C-6 position of glucose include selective protection of hydroxyl groups, followed by deoxygenation or substitution reactions. For instance, selective functionalization at the C-6 position can be achieved using protecting groups like tert-butyldimethylsilyl (TBDMS) in conjunction with catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), leaving the C-6 hydroxyl group available for subsequent reactions ntnu.no.

The synthesis of related deoxy sugars, such as 2,6-dideoxy and 3-amino-2,3,6-trideoxy monosaccharide building blocks, often starts from commercially available sugars like L-rhamnose or L-fucose, employing sequences of peracetylation, bromination, and Fischer-Zach reactions nih.gov. Enzymatic pathways also play a role in deoxy sugar biosynthesis, such as the synthesis of dTDP-6-deoxy-L-talose and dTDP-L-rhamnose from dTDP-D-glucose via dehydration and epimerization steps catalyzed by specific enzymes researchgate.net.

Synthetic routes for specific 6-deoxyglucose analogs, like 6-fluoro-6-deoxy-D-glucose (6-FDG), typically involve nucleophilic substitution reactions. For example, 6-FDG can be synthesized via nucleophilic fluorination of a precursor like 3,5-O-benzylidene-6-deoxy-1,2-O-isopropylidene-6-(4′-methylbenzene)sulfonyloxy-α-d-glucofuranose using ¹⁸F-potassium fluoride, followed by hydrolysis snmjournals.orgnih.govresearchgate.net. Alternatively, electrophilic fluorination of glucals or nucleophilic substitution of triflate precursors have been employed for ¹⁸F-FDG synthesis nih.gov.

The benefits of flow chemistry, such as precise control over temperature and mixing, reduced reaction times, and the ability to handle reactive intermediates transiently, contribute to safer and more reproducible syntheses syngeneintl.com. Automated continuous flow systems have been employed for the rapid production of various protected deoxy-sugar donors, allowing for the concatenation of multiple synthetic steps and avoiding intermediate purifications nih.govresearchgate.net. This approach has demonstrated the potential for multigram-scale synthesis with improved efficiency and reduced waste, aligning with green chemistry principles syngeneintl.comansto.gov.auosti.gov.

Table 1: Continuous Flow Synthesis of Protected 6-Deoxy Glucose Glycals

| Target Compound | Protecting Groups Used | Overall Yield (%) | Flow Time (min) | Scalability Highlighted (e.g., Rate) | Reference(s) |

| Orthogonally Protected Glycals | Benzyl, Naphthylmethyl, tert-butyldimethylsilyl ethers | 57–74 | 21–37 | 6.4 g/h (for one intermediate) | nih.govnih.govrsc.orgrsc.org |

| 2,6-Dideoxy and 3-amino-2,3,6-trideoxy | Orthogonal protecting groups | 11–32 | 74–131.5 | Multi-gram production | nih.govresearchgate.net |

Strategies for Isotopic Labeling in Tracer Studies

Isotopic labeling is paramount for tracking the metabolic fate and distribution of 6-deoxyglucose analogs in biological systems, enabling detailed studies of glucose transport and metabolism.

Radioactive isotopes are widely incorporated into 6-deoxyglucose analogs to create tracers for uptake assays.

Fluorine-18 (B77423) (¹⁸F): ¹⁸F-labeled 6-fluoro-6-deoxy-D-glucose (¹⁸F-6FDG) is a key PET tracer developed for noninvasive imaging of glucose transport snmjournals.orgnih.govnih.gov. Its synthesis typically involves nucleophilic substitution of a triflate precursor with ¹⁸F-fluoride snmjournals.orgnih.govresearchgate.netnih.gov. Unlike ¹⁸F-FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose), ¹⁸F-6FDG lacks a hydroxyl group at C-6 and is not phosphorylated by hexokinase, allowing it to trace glucose transport specifically without being trapped as a metabolite nih.govnih.gov.

Carbon-14 (¹⁴C): ¹⁴C-labeled deoxyglucose ([¹⁴C]DG) has been utilized to study glucose metabolism in vivo, including its distribution and conversion into phosphorylated derivatives like DG-1-phosphate and DG-1,6-bisphosphate in brain tissue nih.gov. [6-¹⁴C]glucose has also been used to investigate cerebral glucose utilization, though its metabolic fate and potential loss of labeled products in activated tissue have been noted nih.govnih.gov.

Tritium (³H): Tritium labeling, for example, D-[6-³H]6-Deoxy-5-ketoglucose, has been incorporated into antibiotic biosynthesis pathways, specifically labeling the 2-deoxystreptamine (B1221613) ring of neomycin nih.gov.

Stable isotopes, such as ¹³C and deuterium (B1214612) (²H), are integrated into 6-deoxyglucose analogs for metabolic tracing studies, offering a non-radioactive alternative detectable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) researchgate.netbitesizebio.commdpi.com.

Carbon-13 (¹³C): ¹³C-labeled glucose, such as [U-¹³C₆]glucose, is a common tracer for studying central carbon metabolism and metabolic flux analysis. These tracers mimic endogenous metabolites and allow researchers to track the flow of carbon atoms through biochemical pathways, providing insights into nutrient utilization and biosynthesis researchgate.netmdpi.com.

Deuterium (²H): Deuterium labeling is employed for various applications, including metabolic imaging. For instance, [2,3,4,6,6'-²H₅]-D-glucose has been synthesized for deuterium magnetic resonance metabolic imaging nih.gov. Deuterium-labeled dTDP-4-keto-6-deoxyglucose has been generated enzymatically wisc.edu. 2-Deoxy-2-[²H₂]-d-glucose (2-DG-d2) is being explored as a probe for deuterium metabolic imaging (DMI), where it is phosphorylated and retained intracellularly, allowing detection via unique deuteron (B1233211) NMR signals acs.org. Flow chemistry is also being utilized to improve the efficiency and scalability of deuteration reactions ansto.gov.au.

Table 2: Isotopic Labeling Strategies for 6-Deoxyglucose Analogs

| Isotope | Labeled Compound/Analog | Synthesis Method(s) | Application | Reference(s) |

| Radioactive | ||||

| Fluorine-18 | ¹⁸F-6-fluoro-6-deoxy-D-glucose (¹⁸F-6FDG) | Nucleophilic substitution with ¹⁸F-KF on triflate precursor; Electrophilic fluorination | PET tracer for glucose transport | snmjournals.orgnih.govresearchgate.netnih.govnih.gov |

| Carbon-14 | [¹⁴C]Deoxyglucose ([¹⁴C]DG) | Chemical synthesis | Metabolic tracing, uptake studies | nih.govnih.govnih.gov |

| [6-¹⁴C]glucose | Chemical synthesis | Cerebral glucose utilization studies | nih.govnih.gov | |

| Tritium | D-[6-³H]6-Deoxy-5-ketoglucose | Enzymatic incorporation | Antibiotic biosynthesis studies | nih.gov |

| Stable | ||||

| Carbon-13 | [U-¹³C₆]glucose | Chemical synthesis | Metabolic flux analysis, metabolic tracing | researchgate.netmdpi.com |

| Deuterium | [2,3,4,6,6'-²H₅]-D-glucose | Chemical synthesis (from methyl-α-D-glucopyranoside) | Deuterium magnetic resonance metabolic imaging | nih.gov |

| dTDP-4-keto-6-deoxyglucose-d7, -5-d1 | Enzymatic generation (in D₂O) | Metabolic studies | wisc.edu | |

| 2-Deoxy-2-[²H₂]-d-glucose (2-DG-d2) | Chemical synthesis | Deuterium metabolic imaging (DMI) | acs.org |

Design and Synthesis of Functionalized 6-Deoxyglucose Analogs for Specialized Probes

Functionalized 6-deoxyglucose analogs are synthesized to serve as specialized probes for visualizing or tracking specific biological events, such as glucose uptake, protein modification, or cellular localization.

Fluorescent Probes: 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG) is a prominent fluorescent analog used to probe glucose transport systems mdpi.comnih.govjove.comfishersci.es. Its modification at the C-6 position prevents phosphorylation by hexokinase, leading to its accumulation within cells and thus serving as an indicator of glucose uptake mdpi.com. 6-NBDG has been employed in studies of neurons and astrocytes, as well as in stem cell differentiation assays mdpi.comnih.gov. Other fluorescent analogs, such as near-infrared fluorescent deoxyglucose derivatives, are being developed for tumor optical imaging acs.org.

Metabolic Chemical Reporters (MCRs): Analogs like 6-azido-6-deoxy-glucose derivatives have been synthesized as metabolic chemical reporters. These can be incorporated into cellular pathways and subsequently tagged with fluorescent markers (e.g., via click chemistry) to label proteins or study metabolic events nih.govnih.gov.

Other Functionalized Derivatives: Various functional groups can be introduced at the C-6 position to create specialized molecules. For example, glucosyl diglycerides with different functional groups at C-6′ have been synthesized, and their anti-influenza A virus activity has been evaluated mdpi.com. Additionally, 1-deoxyglucose derivatives have been synthesized as low molecular weight organogelators, exploring their self-assembly properties beilstein-journals.org.

Table 3: Functionalized 6-Deoxyglucose Analogs as Specialized Probes

| Analog Name/Description | Key Functionalization | Synthesis Approach | Application | Reference(s) |

| 6-NBDG (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose) | NBD fluorophore at C-6 | Chemical derivatization | Fluorescent probe for glucose transport and cellular uptake | mdpi.comnih.govjove.comfishersci.es |

| 6-Azido-6-deoxy-glucose derivatives | Azide group at C-6 | Chemical synthesis | Metabolic chemical reporter (MCR) for protein labeling and metabolic studies | nih.govnih.gov |

| Glucosyl diglycerides with C-6′ functional groups | Various functional groups at C-6′ | Chemical synthesis | Evaluation for anti-influenza A virus activity | mdpi.com |

| 1-Deoxyglucose derivatives | Varied ester/functional groups at C-1 and other positions | Chemical synthesis | Low molecular weight organogelators, self-assembly studies | beilstein-journals.org |

| Near-infrared fluorescent deoxyglucose analogues | NIR fluorophores | Chemical synthesis | Tumor optical imaging | acs.org |

Compound List:

6-Deoxyglucose

6-Fluoro-6-deoxy-D-glucose (6-FDG)

2-Deoxy-D-glucose (2-DG)

2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG)

D-[6-³H]6-Deoxy-5-ketoglucose

[¹⁴C]Deoxyglucose ([¹⁴C]DG)

[6-¹⁴C]glucose

dTDP-6-deoxy-L-talose

dTDP-L-rhamnose

dTDP-4-keto-6-deoxyglucose

[U-¹³C₆]glucose

[2,3,4,6,6'-²H₅]-D-glucose

2-Deoxy-2-[²H₂]-d-glucose (2-DG-d2)

6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG)

2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG)

6-Azido-6-deoxy-glucose

1,2,3,4-O-acetyl-6-azido-6-deoxy-glucose (Ac₄6AzGlc)

6′-amino-6′-deoxy-glucoglycerolipids

Glucosyl diglycerides with functional groups at C-6′

1-Deoxyglucose derivatives

Molecular and Cellular Mechanisms of 6 Deoxyglucose Interaction

Cellular Uptake Mechanisms and Specificity

The entry of 6-Deoxyglucose into cells is a multifaceted process involving both transporter-mediated and independent pathways. As a glucose analog, its primary route of entry is anticipated to be through facilitative glucose transporters (GLUTs), which are responsible for the transport of glucose across the plasma membrane.

Interaction with Facilitative Glucose Transporters (GLUTs)

6-Deoxyglucose is recognized and transported by members of the GLUT family of proteins. Specifically, its derivatives have been shown to interact with GLUT1 and GLUT4. For instance, 6-fluoro-6-deoxy-D-glucose (6FDG) uptake is mediated by GLUT1 and GLUT4 transporters. nih.gov Studies using 3T3-L1 adipocytes, which express both GLUT1 and GLUT4, and Clone 9 cells, which primarily express GLUT1, demonstrated that insulin (B600854) stimulated 6FDG uptake, and this uptake was inhibited by cytochalasin B, a known inhibitor of these transporters. nih.gov

The fluorescent analog 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is also transported via GLUT4 in skeletal muscle. nih.gov Interestingly, it has been reported that 6-NBDG exhibits a significantly higher binding affinity for the GLUT1 transporter in astrocytes, approximately 300 times that of glucose. nih.gov However, the dynamics of transport can be complex. Theoretical modeling based on the GLUT1 isoform suggests that under certain conditions, the transport of 6-NBDG and glucose through the carrier can occur in opposite directions, questioning the assumption that 6-NBDG uptake always directly mirrors glucose uptake. nih.gov

| Compound | Interacting GLUTs | Cell/Tissue Type | Key Findings | Reference |

|---|---|---|---|---|

| 6-fluoro-6-deoxy-D-glucose (6FDG) | GLUT1, GLUT4 | 3T3-L1 adipocytes, Clone 9 cells | Uptake is stimulated by insulin and inhibited by cytochalasin B. | nih.gov |

| 6-NBDG | GLUT4 | Skeletal muscle | Transported across the plasma membrane. | nih.gov |

| 6-NBDG | GLUT1 | Astrocytes | Binding affinity is ~300 times higher than glucose. | nih.gov |

Potential for Transporter-Independent Uptake Mechanisms

Emerging evidence indicates that 6-Deoxyglucose derivatives can enter cells through mechanisms independent of GLUT transporters. nih.gov Research on the fluorescent analogs 2-NBDG and 6-NBDG has shown that their cellular binding and uptake can occur even when GLUT1, the primary transporter in L929 murine fibroblasts, is pharmacologically inhibited or genetically depleted. nih.govresearchgate.net This suggests the existence of alternative entry pathways. While the precise nature of these transporter-independent mechanisms is still under investigation, they may involve processes such as endocytosis. molbiolcell.org It is important to note that despite this alternative uptake route, these analogs can still interact with and inhibit facilitative glucose transporters. molbiolcell.org

Intracellular Processing and Metabolic Fate

Once inside the cell, the metabolic fate of 6-Deoxyglucose is significantly different from that of glucose, primarily due to a critical structural modification at the C-6 position.

Absence of Phosphorylation at the C-6 Position

The initial and rate-limiting step in glucose metabolism is its phosphorylation by hexokinase to form glucose-6-phosphate. proteopedia.org This reaction involves the transfer of a phosphate (B84403) group from ATP to the hydroxyl group at the C-6 position of the glucose molecule. 6-Deoxyglucose, by definition, lacks this C-6 hydroxyl group, which is replaced by a hydrogen atom. Consequently, it cannot be phosphorylated by hexokinase. nih.govresearchgate.net This inability to be phosphorylated is a defining characteristic of its intracellular behavior.

Non-Metabolizable Nature and Intracellular Accumulation

Since phosphorylation is the prerequisite for entry into glycolysis and other metabolic pathways, the inability of 6-Deoxyglucose to be phosphorylated renders it a non-metabolizable glucose analog. nih.govnih.gov Unlike glucose, which is rapidly consumed in cellular respiration, 6-Deoxyglucose is not broken down. This leads to its intracellular accumulation, with the cell being unable to either metabolize it or readily eject it. nih.govnih.gov This property of intracellular trapping is a key reason for its use in various research applications to trace glucose transport.

Impact on Hexokinase Activity and Competitive Inhibition

While 6-Deoxyglucose itself is not a substrate for hexokinase, its presence within the cell can influence the enzyme's activity through competitive inhibition. Deoxyglucose analogs, in general, are known to compete with glucose for the active site of hexokinase. nih.govmdpi.comnih.gov

The principle of competitive inhibition dictates that the inhibitor molecule, being structurally similar to the substrate, binds to the active site of the enzyme, thereby preventing the natural substrate from binding. In the context of hexokinase, deoxyglucose analogs can occupy the glucose-binding site, thus inhibiting the phosphorylation of glucose. The extent of this inhibition is dependent on the relative concentrations of the inhibitor and the substrate (glucose), as well as the enzyme's affinity for each. While much of the specific research on hexokinase inhibition has focused on 2-deoxy-D-glucose, which is phosphorylated to 2-deoxy-D-glucose-6-phosphate and then acts as an inhibitor, the fundamental mechanism of competition at the active site is applicable to other deoxyglucose analogs. researchgate.netnih.govpatsnap.com

| Inhibitor Type | Mechanism | Effect on Hexokinase | Reference |

|---|---|---|---|

| Deoxyglucose Analogs | Competitive Inhibition | Bind to the active site of hexokinase, preventing glucose from binding and being phosphorylated. | nih.govmdpi.comnih.gov |

| 2-deoxy-D-glucose-6-phosphate | Feedback Inhibition | The phosphorylated product of 2-deoxy-D-glucose inhibits hexokinase activity. | nih.govpatsnap.com |

Competitive Binding with Glucose

Information regarding the competitive binding of 6-Deoxyglucose with glucose for cellular uptake via glucose transporters and subsequent enzymatic interaction is not available in the provided search results. For the related compound, 2-Deoxyglucose, it is known to compete with glucose for transport and is a substrate for hexokinase, which phosphorylates it to 2-deoxyglucose-6-phosphate. nih.govpatsnap.com This initial step traps the molecule within the cell. patsnap.comphysiology.org

Feedback Inhibition Mechanisms by Downstream Metabolites

There is no specific information available detailing the formation of downstream metabolites of 6-Deoxyglucose or their potential for feedback inhibition on glycolytic enzymes. In the case of 2-Deoxyglucose, the accumulation of its metabolite, 2-deoxyglucose-6-phosphate (2-DG-6-P), acts as an inhibitor of the enzyme hexokinase, which is a classic example of feedback inhibition. patsnap.comnih.gov This metabolite also competitively inhibits the enzyme phosphoglucose (B3042753) isomerase. nih.govnih.gov

Influence on Adenine (B156593) Nucleotide Pools and Cellular Energy Status

Research data specifically quantifying the influence of 6-Deoxyglucose on cellular levels of adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP), and the resulting impact on the cellular energy charge, is not present in the search results. The inhibition of glycolysis by 2-Deoxyglucose leads to a disruption of ATP production and a depletion of cellular energy, which can trigger apoptosis or programmed cell death. nih.govnih.govnih.gov Studies have demonstrated that exposure of cells to 2-DG causes a rapid decline in cellular ATP levels. nih.govnih.gov

Influence on Broader Cellular Metabolic Pathways

Perturbation of the Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP) is a critical route for generating NADPH and precursors for nucleotide biosynthesis. When glycolysis is inhibited by compounds like 2-DG, there can be a compensatory shift of glucose-6-phosphate into the PPP pnas.orgphysiology.org. Studies have shown that 2-DG can lead to a decrease in cellular ATP levels and NADPH mdpi.complos.orgnih.gov. Specifically, 2-deoxyglucose-6-phosphate has been observed to reduce NADPH-producing enzyme activity when used as a substrate in cell lysates plos.orgnih.gov. Conversely, in astrocytes, cellular 2DG-6P has been shown to potentially serve as a substrate for NADPH regeneration via the astrocytic PPP, with only a weak effect on glucose-dependent NADPH regeneration nih.gov.

Implications for Other Carbohydrate Metabolic Pathways (e.g., Glycogen (B147801) Synthesis)

The accumulation of 6-deoxyglucose-6-phosphate can interfere with other carbohydrate metabolic pathways, including glycogen synthesis. Studies on 2-DG indicate that its accumulation can disrupt the synthesis of glycogen and glycoproteins patsnap.com. While direct evidence for 6-DG's specific impact on glycogen synthesis is limited in the provided search results, its phosphorylated form, 6-DG-6-P, shares functional similarities with 2-DG-6-P in its inability to enter downstream glycolytic metabolism. This suggests a potential for similar disruptions in carbohydrate storage mechanisms.

Downstream Effects on Lipid and Amino Acid Metabolism

While the primary impact of 6-Deoxyglucose is on carbohydrate metabolism, downstream effects on lipid and amino acid metabolism can occur due to the altered cellular energy state and availability of metabolic intermediates. Cancer cells, for instance, utilize glycolysis not only for ATP but also for generating precursors for fatty acid, amino acid, and nucleic acid synthesis mdpi.com. By disrupting glycolysis, 6-DG could indirectly affect these anabolic processes. Research on glucose in Chlorella cells showed that glucose induces amino acid transport systems, and intriguingly, the non-metabolizable 6-deoxyglucose also acts as an inducer, suggesting that even non-metabolized glucose analogs can influence related metabolic pathways pnas.org.

Metabolic Reprogramming in Cellular Stress Responses

6-Deoxyglucose, by interfering with core metabolic pathways, can induce various cellular stress responses. The accumulation of 6-DG-6-P and the subsequent ATP depletion can trigger cellular stress signaling. For example, 2-DG has been shown to induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in various cell systems nih.govbiorxiv.orgtandfonline.com. This activation can involve signaling pathways such as the p38 MAPK pathway and the cell wall integrity pathway nih.govbiorxiv.org. In some contexts, these stress responses can lead to adaptive mechanisms that confer resistance to 2-DG, such as the induction of specific phosphatases that detoxify 2DG-6-phosphate nih.govbiorxiv.org. Furthermore, 2-DG has been implicated in inducing oxidative stress by disrupting the cellular redox balance patsnap.com.

Applications As a Research Probe and Mechanistic Tool in Experimental Biology

Investigation of Glucose Uptake Kinetics and Dynamics

The study of glucose transport across the cell membrane is fundamental to understanding cellular bioenergetics. 6-Deoxyglucose and its analogs have been instrumental in quantifying the rate of glucose entry into cells and visualizing this process in real-time.

The non-metabolizable nature of 6-deoxyglucose makes it an excellent candidate for measuring the initial rate of glucose transport, independent of downstream metabolic events. Once transported into the cell, it is not consumed in glycolysis, allowing for a more direct measurement of transporter activity.

In studies with the yeast Candida parapsilosis, 6-deoxy-D-glucose was shown to be transported via an active process. nih.gov The transport system is shared with other monosaccharides like D-glucose, D-mannose, and D-galactose. nih.gov Similarly, derivatives of 6-deoxyglucose, such as 6-fluoro-6-deoxy-D-glucose (6FDG) and 6-deoxy-6-iodo-D-glucose (6-DIG), have been characterized as effective tools for assessing glucose transport. nih.govnih.gov For instance, insulin (B600854) was found to stimulate the uptake of 6FDG in 3T3-L1 adipocytes, a cell line commonly used to study fat cell biology. nih.gov This insulin-responsive uptake highlights the utility of 6-deoxyglucose analogs in studying hormonal regulation of glucose transport. nih.govsnmjournals.org

The table below summarizes key findings from studies utilizing 6-deoxyglucose and its derivatives to quantify glucose transport.

| Cell/Tissue Type | 6-Deoxyglucose Analog | Key Findings |

| Candida parapsilosis | 6-deoxy-D-glucose | Transport is an active process, shared with D-glucose, D-mannose, and D-galactose. nih.gov |

| 3T3-L1 adipocytes | 6-fluoro-6-deoxy-D-glucose (6FDG) | Insulin stimulated uptake by 1.6-fold, demonstrating its utility in studying insulin-regulated glucose transport. nih.gov |

| Clone 9 cells | 6-fluoro-6-deoxy-D-glucose (6FDG) | Azide, an inhibitor of oxidative phosphorylation, stimulated uptake by 3.7-fold. nih.gov |

| Rat and mouse adipocytes | 6-deoxy-6-iodo-D-glucose (6-DIG) | Insulin increased transport, with a more significant stimulation in rat adipocytes, correlating with higher Glut4 transporter levels. nih.gov |

The development of fluorescently labeled glucose analogs has revolutionized the study of glucose dynamics, enabling researchers to visualize glucose uptake in living cells and organisms with high spatial and temporal resolution. sciencedaily.comhealthcare-in-europe.com These probes, often derivatives of 6-deoxyglucose, allow for the direct observation of glucose transport and its regulation.

For example, fluorescent bioprobes such as 6N-Gly-Cy3 and 6N-Gly-Cy5 have been synthesized for real-time imaging of glucose transport. osti.gov The cellular uptake of these probes in human colon cancer cells (HT29) was competitively inhibited by D-glucose and a glucose transporter (GLUT) specific inhibitor, confirming that they utilize the same transport machinery as natural glucose. osti.gov Another approach involves the use of stimulated Raman scattering (SRS) microscopy to image glucose analogs labeled with small chemical tags, minimizing the structural perturbation to the glucose molecule. healthcare-in-europe.comrsc.org This technique has been used to visualize glucose uptake in live cancer cells, primary neurons, and mouse brain tissues with subcellular resolution. healthcare-in-europe.comrsc.org

In preclinical models, positron emission tomography (PET) imaging with radiolabeled glucose analogs, such as 18F-labeled 6-fluoro-6-deoxy-d-glucose (18F-6FDG), allows for the noninvasive imaging of glucose transport in vivo. nih.govsnmjournals.org Studies in rats have shown that the biodistribution of 18F-6FDG is consistent with the known properties of glucose transport, including insulin-stimulated uptake in skeletal muscle. snmjournals.org

Elucidating Glycolytic Dependence and Inhibition in Cellular Systems

The reliance of cancer cells on glycolysis for energy production, a phenomenon known as the Warburg effect, has made this pathway an attractive target for therapeutic intervention. nih.gov Analogs like 2-deoxy-D-glucose (2-DG), which is structurally very similar to 6-deoxyglucose, have been extensively used to study the consequences of glycolytic inhibition. nih.govmdpi.comnih.gov

2-DG is transported into cells and phosphorylated by hexokinase to form 2-deoxy-glucose-6-phosphate (2-DG-6-P). patsnap.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized, leading to its accumulation and the inhibition of glycolysis. patsnap.com This inhibition of glycolysis can lead to a depletion of intracellular ATP and suppress cell proliferation. nih.gov Studies have shown that 2-DG can potentiate the oncolytic effects of certain viruses in glioblastoma cells, particularly in those with high mitochondrial respiratory activity and glycolytic capacity. mdpi.com Furthermore, in a rat model of hepatocarcinogenesis, 2-DG was found to delay tumor development and prolong survival by restricting cancer cell metabolism. nih.gov

Probing Metabolic Adaptations and Flexibility in Various Biological Contexts

Cells exhibit remarkable metabolic flexibility, adapting their energy production pathways in response to nutrient availability and cellular stress. Inhibiting glycolysis with compounds like 2-DG provides a powerful tool to probe these adaptive mechanisms.

When glycolysis is blocked, cells may be forced to rely on alternative energy sources, such as oxidative phosphorylation. Research has shown that the inhibition of glycolysis by 2-DG can lead to a compensatory increase in the expression of hexokinase 2 and a decrease in the expression of other key glycolytic enzymes like 6-phosphofructo-2-kinase, pyruvate (B1213749) kinase M2, and lactate (B86563) dehydrogenase A in hepatoma tissues. nih.gov This demonstrates a complex feedback mechanism within the metabolic network. The inhibition of glycolysis can also suppress the tricarboxylic acid (TCA) cycle, as well as fatty acid and cholesterol biosynthesis, highlighting the interconnectedness of these central metabolic pathways. nih.gov

Investigating Metabolic Stress Responses and Autophagy Modulation

The disruption of cellular energy homeostasis, for instance by inhibiting glycolysis, triggers a variety of stress responses. One of the key cellular processes activated under metabolic stress is autophagy, a mechanism for the degradation and recycling of cellular components to maintain energy balance and cell survival. nih.govmdpi.com

The glycolytic inhibitor 2-DG has been shown to induce autophagy. nih.govnih.gov The primary mechanism for this induction appears to be through the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), rather than solely through ATP depletion. nih.gov Autophagy, in this context, plays a protective role against cell death induced by 2-DG, likely by alleviating ER stress. nih.gov This suggests that combining glycolytic inhibitors with autophagy inhibitors could be a potential therapeutic strategy in certain cancers. nih.gov

Role in Studying Nutrient Sensing Pathways (e.g., AMPK, mTOR)

The cellular response to nutrient availability is governed by intricate signaling networks, with AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) playing central roles. nih.govfiveable.meresearchgate.net AMPK acts as a cellular energy sensor, being activated in response to low energy states (high AMP:ATP ratio), while mTOR promotes cell growth and proliferation when nutrients are abundant. fiveable.menih.govfrontiersin.org

Given that glycolytic inhibitors like 2-DG disrupt cellular energy balance, they are valuable tools for studying the dynamics of the AMPK and mTOR pathways. When glucose metabolism is inhibited, the resulting decrease in ATP levels can lead to the activation of AMPK. fiveable.me Activated AMPK, in turn, can inhibit mTORC1, a key complex in the mTOR pathway, thereby halting cell growth and promoting energy-conserving processes like autophagy. nih.govfrontiersin.org The interplay between these two pathways is crucial for maintaining cellular homeostasis under conditions of metabolic stress. fiveable.menih.gov By using 6-deoxyglucose and its analogs to manipulate cellular energy status, researchers can gain deeper insights into the regulation and downstream effects of these critical nutrient-sensing pathways.

Analysis of Metabolism in Specific Cell Types and Experimental Conditions

6-Deoxyglucose, as a structural analog of D-glucose, serves as a valuable tool for investigating glucose transport and metabolism in various cell types. Its primary mechanism of action involves the inhibition of glucose oxidation medchemexpress.cominvivochem.com. Unlike its more extensively studied counterpart, 2-deoxy-D-glucose (2-DG), which is phosphorylated by hexokinase and subsequently traps the molecule intracellularly, 6-deoxyglucose lacks the hydroxyl group at the 6th position, a critical site for phosphorylation. This structural difference is thought to prevent its phosphorylation, allowing it to be used specifically for the study of D-glucose transport mechanisms medchemexpress.cominvivochem.comnih.gov.

In studies utilizing mouse 3T3 cells, 6-deoxy-D-glucose has been employed as an analog to investigate the intricacies of D-glucose transport systems invivochem.com. The rationale behind using 6-deoxyglucose in such studies is that its structural similarity to glucose allows it to interact with glucose transporters, while its inability to be phosphorylated prevents it from entering the glycolytic pathway, thus isolating the transport process for analysis.

The fluorinated analog of 6-deoxyglucose, 6-fluoro-6-deoxy-D-glucose (6FDG), has been explored as a tracer for glucose transport using positron emission tomography (PET) nih.gov. Research on 6FDG has shown that it is not phosphorylated in the same manner as 2-DG nih.gov. In vivo studies in rats using 6-[18F]FDG demonstrated that the tracer distributes in body water without significant metabolism, and its uptake in 3T3-L1 adipocytes is responsive to insulin, further supporting its utility as a tracer for glucose transport nih.gov. While these findings are on a fluorinated derivative, they provide insights into the likely metabolic fate of the parent compound, 6-deoxyglucose, suggesting it would primarily be a tool for studying transport rather than downstream metabolic pathways.

Detailed investigations into the specific metabolic effects of 6-deoxyglucose in various cancer cell lines and under different experimental conditions are not as extensively documented as for 2-DG. However, its established role as an inhibitor of glucose oxidation suggests its potential as a research probe to understand the reliance of different cell types on glucose as an energy source medchemexpress.cominvivochem.com.

| Compound | Cell Type/Model System | Key Finding | Reference |

|---|---|---|---|

| 6-Deoxy-D-glucose | General | Inhibitor of glucose oxidation. | medchemexpress.cominvivochem.com |

| 6-Deoxy-D-glucose | Mouse 3T3 cells | Used as an analog to study D-glucose transport. | invivochem.com |

| 6-fluoro-6-deoxy-D-glucose (6FDG) | 3T3-L1 adipocytes, Clone 9 cells, Rats | Tracer for glucose transport; not significantly phosphorylated; uptake is insulin-responsive in adipocytes. | nih.gov |

Applications in Microbial Glycan Biosynthesis Research

6-Deoxyhexoses are crucial components of the cell surface glycans of many bacteria, playing significant roles in host-pathogen interactions, immune evasion, and structural integrity. These sugars are found in lipopolysaccharides (LPS), extracellular polysaccharides (EPS), and glycoproteins oup.com. The biosynthesis of these 6-deoxyhexoses represents a promising target for the development of novel antibacterial therapies, as these pathways are often essential for bacterial viability and are absent in humans.

The general biosynthetic pathway for 6-deoxyhexoses begins with a nucleoside diphosphate (B83284) (NDP)-activated hexose, which undergoes a series of enzymatic modifications. A key step is the formation of an NDP-4-keto-6-deoxy intermediate oup.com. For example, the biosynthesis of dTDP-L-rhamnose, a common 6-deoxyhexose in bacterial cell walls, starts from glucose-1-phosphate and involves the enzyme dTDP-D-glucose 4,6-dehydratase, which catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose oup.com.

Research in this area often focuses on elucidating the enzymatic steps and the function of the resulting glycans in specific pathogens. For instance, in Gram-negative bacteria such as Helicobacter pylori and Pseudomonas aeruginosa, 6-deoxyhexoses like L-fucose and D-rhamnose are integral components of their LPS, which is a major factor in their pathogenicity oup.com.

The study of these biosynthetic pathways can be approached by analyzing the intermediate products. For example, the intermediates in the de novo pathway of GDP-L-fucose can be chemically reduced to yield other 6-deoxysugars like GDP-D-rhamnose and GDP-6-deoxy-D-talose, which aids in the characterization of the pathway enzymes oup.com. This detailed understanding of the biosynthetic machinery allows for the design of specific inhibitors that could disrupt the formation of the bacterial cell surface, leading to increased susceptibility to the host immune system or conventional antibiotics.

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Glucose-1-phosphate thymidylyltransferase (RmlA) | Glucose-1-phosphate + dTTP | dTDP-D-glucose |

| 2 | dTDP-D-glucose 4,6-dehydratase (RmlB) | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |

| 3 | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-mannose |

| 4 | dTDP-4-keto-6-deoxy-L-mannose reductase (RmlD) | dTDP-4-keto-6-deoxy-L-mannose | dTDP-L-rhamnose |

Use in Developing Selectable Marker Systems for Plant Biotechnology Research

Based on the conducted research, there is no available information specifically detailing the use of 6-deoxyglucose in the development of selectable marker systems for plant biotechnology research. The existing literature on deoxyglucose-based selectable markers focuses on 2-deoxy-D-glucose (2-DG) and the corresponding resistance gene, DOGR1, which encodes a 2-deoxyglucose-6-phosphate phosphatase. This system relies on the detoxification of the phosphorylated, toxic form of 2-DG. Without specific studies on 6-deoxyglucose, it is not possible to provide information on its application in this context.

Studies in Advanced Experimental Biological Systems

In Vitro Cellular Models

In vitro cellular models are indispensable tools for dissecting the specific molecular interactions and cellular fates associated with 6-deoxyglucose. These systems allow for controlled investigations into its transport, metabolic effects, and signaling properties at the cellular level.

Monolayer cell cultures have been instrumental in elucidating the cellular uptake and metabolic consequences of 6-deoxyglucose and its fluorescent analog, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG). Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated by hexokinase and subsequently inhibits glycolysis, 6-deoxyglucose is not a substrate for hexokinase and is not metabolized. nih.gov This property makes it a useful tool for studying glucose transport mechanisms in isolation from downstream metabolic events.

Studies in the fungus Candida albicans have shown that while 2-deoxyglucose can trigger glucose signaling pathways, 6-deoxyglucose cannot, indicating that phosphorylation is a key step in initiating these cascades. nih.govplos.org In mammalian cells, the fluorescent analog 6-NBDG has been widely used to visualize and quantify glucose uptake. It is transported into cells via glucose transporters (GLUTs) but is not further metabolized, allowing it to accumulate intracellularly as a marker of transport activity. nih.govresearchgate.net

Research using 6-NBDG has demonstrated its uptake in a variety of cell lines, including:

Skeletal Muscle Cells: In C2C12 myotubes and isolated single skeletal muscle fibers, 6-NBDG is transported across the plasma membrane by the GLUT4 transporter. nih.govresearchgate.net

Neural Cells: Studies in primary cultures of hippocampal neurons and astrocytes have utilized 6-NBDG to investigate glucose transport dynamics. Glutamate was found to strongly inhibit 6-NBDG transport in neurons while stimulating it in astrocytes. nih.gov

Cancer Cell Lines: The uptake of 6-NBDG has been observed in several tumor cell lines, including breast cancer (MDA-MB-231), lymphoma (Raji, Daudi, Ramos, DoHH2), and colon adenocarcinoma (LoVo), providing a tool to study the altered glucose metabolism characteristic of cancer cells. plos.orgsemanticscholar.orgnih.gov

Adipocytes and Hepatocytes: The compound has been used to assess glucose uptake in differentiated human visceral preadipocytes and human hepatocellular carcinoma cells (HepG2/C3A), contributing to the understanding of metabolic diseases. bmj.com

Pharmacokinetic studies with 6-NBDG in monolayer cultures of macrophages, human induced pluripotent stem cells (hiPSCs), and human amniotic mesenchymal stem cells (hAMSCs) have provided detailed kinetic parameters of its transport. For example, the influx (k1) and efflux (k2) rates were highest in macrophages compared to the stem cell lines, indicating cell-type-specific transport characteristics.

| Cell Type | Key Research Finding | Reference |

|---|---|---|

| C2C12 Myotubes | Uptake mediated by GLUT4; insulin (B600854) stimulation of uptake observed. | nih.gov |

| Hippocampal Neurons | Basal uptake observed; transport is strongly inhibited by glutamate. | nih.gov |

| Astrocytes | Basal uptake is higher than in neurons; transport is stimulated by glutamate. | nih.gov |

| Raji Lymphoma Cells | Statins (e.g., lovastatin) significantly decrease 6-NBDG uptake in a concentration- and time-dependent manner. | nih.gov |

| Macrophages | Demonstrated the highest influx (k1: 0.276 min⁻¹) and efflux (k2: 0.612 min⁻¹) rates compared to hiPSCs and hAMSCs. |

The application of 6-deoxyglucose and its analogs in three-dimensional (3D) cell culture and organoid models represents a significant advancement, offering a more physiologically relevant context than traditional monolayer cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues.

A notable example is the use of 6-NBDG in microfluidic "organ-on-a-chip" systems. In a 3D perfused proximal tubule model, 6-NBDG was used to demonstrate the activity of the sodium-glucose cotransporter 2 (SGLT2). The influx of the fluorescent analog was sensitive to inhibition by phlorizin, a known SGLT inhibitor, confirming the functional relevance of the model for studying renal glucose transport. scispace.comresearchgate.net Similarly, 6-NBDG has been employed in microfluidic models of the neurovascular unit to assess glucose transport across the blood-brain barrier, where its uptake can be inhibited by the GLUT1 inhibitor phloretin. vu.nl These studies highlight the utility of 6-deoxyglucose analogs in evaluating the function of complex, multi-cellular 3D structures.

While direct research utilizing unmodified 6-deoxyglucose in organoid models for metabolic studies is still emerging, the use of its analogs in these advanced systems paves the way for future investigations into glucose transport and metabolism in a more tissue-like environment.

Ex Vivo Tissue Preparations and Perfused Organs

Ex vivo studies, which involve the use of tissues or organs maintained outside the body in a viable state, provide a bridge between in vitro cell culture and in vivo animal models. These preparations preserve the native tissue architecture and cellular heterogeneity, allowing for the investigation of metabolic processes in an integrated system.

The fluorescent analog 6-NBDG has been effectively used to measure glucose uptake in ex vivo tissues. A method has been developed to quantify its uptake in intact murine neural retina, providing a tool to explore retinal metabolism in models of neurodegenerative diseases. kindai.ac.jp This technique allows for the simultaneous measurement of multiple samples and is a cost-effective alternative to radioisotope-based assays. kindai.ac.jp

Furthermore, a dual-modality imaging system has been developed to detect both the radionuclide tracer ¹⁸F-FDG and the fluorescent analog 6-NBDG in ex vivo murine atherosclerotic carotid plaques. openmedscience.com This approach demonstrated that 6-NBDG is a promising probe for identifying macrophage-rich, inflamed plaques, which are characterized by high glucose uptake.

In studies of insulin resistance, a "6-deoxy-D-glucose uptake assay" was used on differentiated 3T3-L1 adipocytes, a cell line that can be studied in preparations that mimic adipose tissue. ssu.ac.ir Treatment with palmitate to induce insulin resistance resulted in a significant inhibition of insulin-stimulated 6-deoxy-D-glucose uptake. ssu.ac.ir While the specific analog used was not detailed as fluorescent, this study demonstrates the application of 6-deoxyglucose derivatives in ex vivo models of metabolic dysfunction.

In Vivo Animal Models for Mechanistic Metabolic Research (Excluding Clinical Human Trials)

In vivo animal models are crucial for understanding the systemic effects and tissue-specific responses to 6-deoxyglucose. These studies provide insights into its biodistribution, metabolic fate, and physiological consequences in a whole-organism context.

Rodent models have been employed to investigate the role of 6-deoxyglucose and its derivatives in various physiological and pathological states. In a mouse model of diabetes, 6-NBDG was used as a live imaging tool to demonstrate a link between decreased glucose uptake in ovarian cumulus cells and impaired oocyte quality. nih.gov This research highlighted how systemic metabolic disorders can impact reproductive cell function.

A study investigating hepatic triglyceride metabolism in mice used 6-NBDG to assess liver glucose uptake in vivo. nih.govplos.org Overexpression of the G0/G1 switch gene 2 (G0S2) in the liver, while inducing fatty liver, paradoxically improved glucose tolerance, an effect associated with significantly increased hepatic uptake of 6-NBDG. nih.govplos.org

In rats, derivatives such as 6-chloro-6-deoxyglucose have been studied for their effects on male fertility. bioscientifica.com These compounds were found to inhibit glucose oxidation in spermatozoa, leading to an antifertility effect, demonstrating a targeted disruption of glucose metabolism in specific cell types in vivo. bioscientifica.com Another study in rats used a different analog, [³H]2,6-deoxyglucose, to examine the interactive effects of growth hormone and glucocorticoids on glucose handling, assessing uptake in peripheral tissues. bioscientifica.comnih.gov

| Animal Model | Compound Used | Key Research Finding | Reference |

|---|---|---|---|

| Diabetic Mice | 6-NBDG | Demonstrated a link between reduced glucose uptake in cumulus cells and poor oocyte quality. | nih.gov |

| Mice with Liver-Specific G0S2 Overexpression | 6-NBDG | Showed that G0S2 overexpression enhanced hepatic glucose uptake and improved overall glucose tolerance. | nih.govplos.org |

| Male Rats | 6-chloro-6-deoxyglucose | Inhibited glucose oxidation in spermatozoa, leading to an antifertility effect. | bioscientifica.com |

| Female Wistar Rats | [³H]2,6-deoxyglucose | Used to assess peripheral glucose uptake in fat and muscle under the influence of growth hormone and glucocorticoids. | bioscientifica.comnih.gov |

A key advantage of in vivo studies is the ability to investigate how different tissues respond to a metabolic probe like 6-deoxyglucose. Research has revealed distinct, tissue-specific patterns of uptake and response.

The study on G0S2 overexpression in mice pointed to a pronounced effect on the liver , where 6-NBDG uptake was significantly enhanced. nih.govplos.org This suggests a specific role for G0S2 in regulating hepatic glucose transport.

In the brain , in vivo microscopy in rats using 6-NBDG has shown differential glucose uptake between astrocytes and neurons. frontiersin.org During whisker stimulation, which triggers intense neuronal activity, astrocytes increased their uptake of 6-NBDG while neurons did not, suggesting that astrocytes are the primary cells taking up glucose from the bloodstream during activation. frontiersin.org

Studies of glucose transport in the small intestine have shown that 6-deoxyglucose is a substrate for the SGLT1 transporter, although its affinity is approximately six-fold lower than that of D-glucose. nih.gov This indicates that the C6 hydroxyl group is important but not essential for transport by this specific transporter.

In peripheral tissues like adipose tissue and skeletal muscle , the uptake of the analog [³H]2,6-deoxyglucose was measured in rats to assess insulin resistance induced by hormone treatments. bioscientifica.comnih.gov While the systemic insulin response was altered, no significant differences were found in the direct uptake of the tracer by these peripheral tissues under the experimental conditions, highlighting complex regulatory mechanisms that differ between tissues. nih.gov

Finally, research on 6-chloro-6-deoxyglucose in rats demonstrated a highly specific effect on spermatozoa , where the compound inhibited glucose oxidation without affecting the oxidation of other substrates like glycerol (B35011) 3-phosphate or lactate (B86563). bioscientifica.com This underscores the potential for tissue- and cell-type-specific metabolic interventions.

Application in Genetically Engineered Animal Models

The application of 6-deoxyglucose and its derivatives in genetically engineered animal models has become a valuable approach for elucidating the complex mechanisms of glucose transport and metabolism in specific physiological and pathological contexts. These models, which involve the targeted modification of genes, allow researchers to study the function of specific proteins, such as glucose transporters (GLUTs), in a controlled in vivo setting. Fluorescent derivatives, in particular, serve as powerful probes for visualizing and quantifying glucose uptake at the cellular level.

A significant area of research involves the use of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG), a fluorescent analog of 6-deoxyglucose. This compound is utilized to assess glucose uptake dynamics in models where specific genes have been knocked out or altered. For instance, studies on genetically engineered mice lacking the microRNA miR-148a have employed 6-NBDG to investigate the role of this molecule in regulating glucose metabolism in plasma cells. nih.gov

In these miR-148a-deficient mouse models, researchers observed an impaired glucose uptake in plasma cells, highlighting the role of this specific microRNA in maintaining normal metabolic function. nih.gov The analysis revealed that miR-148a is a positive regulator for the maintenance of long-lived plasma cells, partly through its influence on energy metabolism. nih.govresearchgate.net The use of 6-NBDG allows for the direct visualization and measurement of these metabolic changes in specific cell populations within the genetically modified animal.

However, it is important to note that the transport mechanism of fluorescent glucose analogs like 6-NBDG can be complex. Some research indicates that while these analogs are valuable tools, their uptake may not always be exclusively mediated by known glucose transporters like GLUT1. nih.govnih.gov Studies using CRISPR-Cas9 gene editing to ablate the Slc2a1 gene (which codes for GLUT1) in certain cell lines found that while radioactive glucose uptake was eliminated, the import of fluorescent analogs was not affected. nih.gov This suggests that in some contexts, transporter-independent mechanisms may contribute to their cellular entry. nih.govresearchgate.net Despite this, kinetic studies in other models, such as cultured astrocytes, have validated that 6-NBDG can serve as a specific probe for GLUT1, binding with a significantly higher affinity than glucose itself. nih.govresearchgate.net

The detailed findings from studies in genetically engineered models provide crucial insights into metabolic regulation. For example, research in mice with specific deletions of Glut1 in the nucleus pulposus cells of the intervertebral disc showed that these cells can compensate for the loss of GLUT1 by utilizing GLUT3 for glucose import, demonstrating functional redundancy among glucose transporters. jci.org

Interactive Data Table: 6-NBDG Uptake in Plasma Cells of miR-148a Deficient Mice

The following table summarizes representative findings on the impact of miR-148a deficiency on glucose uptake, as measured by 6-NBDG, in different plasma cell populations.

| Cell Population | Genetic Model | Key Finding | Implication |

| Long-lived Plasma Cells | miR-148a Knockout | Impaired glucose uptake | miR-148a is crucial for the energy metabolism and survival of these cells. nih.gov |

| Plasmablasts | miR-148a Knockout | Decreased numbers | Suggests a role for miR-148a in the development or maintenance of newly formed plasma cells. nih.govresearchgate.net |

| CD19-negative, CD93-positive Plasma Cells | miR-148a Knockout | Reduced numbers | Indicates that miR-148a is a positive regulator for the maintenance of this mature plasma cell subset. nih.gov |

These applications in genetically engineered animal models underscore the utility of 6-deoxyglucose derivatives as research tools. They enable detailed investigation into the roles of specific genes in controlling glucose homeostasis, offering a window into metabolic pathways that are fundamental to cell survival and function. nih.gov

Advanced Methodologies and Analytical Techniques for 6 Deoxyglucose Research

Preclinical Imaging Modalities Utilizing 6-Deoxyglucose Analogs

Positron Emission Tomography (PET) in Animal Models for Metabolic Mapping

Research directly utilizing 6-Deoxyglucose as a PET tracer for metabolic mapping in animal models appears to be limited. The predominant glucose analogs employed in PET imaging for metabolic studies are 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) and, to a lesser extent, 6-fluoro-6-deoxy-D-glucose ([18F]6FDG) oup.compnas.orgnih.gov. These radiolabeled compounds are specifically designed to be transported into cells via glucose transporters and, in the case of [18F]FDG, phosphorylated and trapped intracellularly, allowing for the visualization of glucose uptake and metabolism exeter.ac.ukpsu.edu. While [18F]6FDG has been investigated as a tracer for glucose transport due to its resistance to phosphorylation, it is a fluorinated derivative and chemically distinct from 6-Deoxyglucose itself oup.comnih.gov. Current literature does not provide direct evidence of 6-Deoxyglucose, in its non-radiolabeled or specifically radiolabeled form, being used for PET-based metabolic mapping in animal models.

Fluorescence Optical Imaging for Live Cell and Small Animal Studies

In the realm of fluorescence optical imaging, research has extensively utilized 6-NBDG (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose), a fluorescently labeled derivative of 6-deoxyglucose, to monitor glucose uptake and transport in living cells and small animals oup.compnas.orgexeter.ac.ukresearchgate.netspandidos-publications.comoup.com. 6-NBDG's fluorescent properties allow for real-time visualization of cellular glucose dynamics oup.comexeter.ac.uk. However, it is critical to note that 6-NBDG is a conjugate with the NBD moiety and is chemically distinct from 6-Deoxyglucose. Furthermore, studies have raised questions regarding the precise mechanism of 6-NBDG uptake, with some research suggesting it may not be efficiently displaced by glucose and may exhibit different transport kinetics compared to glucose or other analogs ega-archive.orgresearchgate.net. Direct applications of 6-Deoxyglucose in its native form for fluorescence optical imaging have not been identified in the reviewed literature.

Omics Technologies in Conjunction with 6-Deoxyglucose Perturbation

Transcriptomics for Gene Expression Profiling

Transcriptomic analyses, such as RNA sequencing (RNA-seq), are powerful tools for understanding cellular responses to perturbations. While studies involving glucose analogs often focus on 2-deoxyglucose (2-DG) and its impact on gene expression researchgate.net, direct and detailed transcriptomic findings specifically for 6-Deoxyglucose are scarce. One search result briefly mentioned "6-deoxyglucose" in the context of "RNAseq transcriptome expression" biorxiv.org, but this reference lacked specific findings or detailed experimental data pertaining to gene expression profiling. Consequently, a comprehensive analysis of transcriptomic changes induced by 6-Deoxyglucose perturbation cannot be constructed from the available information.

Proteomics for Protein Abundance and Modification Analysis

Proteomic investigations employing advanced techniques like mass spectrometry have been conducted in various biological contexts. Studies have identified enzymes involved in the biosynthesis of sugar nucleotide intermediates, such as dTDP-4-keto-6-deoxyglucose reductase, using mass spectrometry for analysis oup.com. Additionally, research has explored protein modifications using chemical reporters like 6-Azido-6-Deoxy-Glucose in the study of O-GlcNAcylation frontiersin.org. However, no direct proteomic studies were found that systematically analyzed global protein abundance or modification profiles in response to perturbation by 6-Deoxyglucose itself.

Metabolomics for Global Metabolic Profiling

Metabolomic studies have provided some insights into the metabolic fate and effects of 6-deoxyglucose. A study investigating metabolic responses in Escherichia coli reported that the addition of 6-deoxyglucose at a concentration of 110 mmol/l perturbed intracellular concentrations of adenine (B156593) nucleotides and selected purine (B94841) salvage pathway metabolites researchgate.net.

| Perturbation | Organism | Metabolite Focus | Observation | Concentration |

| 6-deoxyglucose addition | E. coli | Intracellular adenine nucleotides and purine salvage pathway metabolites | Perturbation of these metabolic pathways was observed. | 110 mmol/l |

Other metabolomic research identified in the literature primarily focused on 2-deoxyglucose or specific sugar metabolic intermediates, such as UDP-4-keto-6-deoxyglucose pnas.orgasm.orgjst.go.jpnih.gov.

Epigenomics for Chromatin and DNA Modification Studies

The interplay between cellular metabolism and epigenetics is an active area of research, with studies often linking general glucose metabolism or the use of 2-deoxyglucose to alterations in epigenetic modifications, including histone acetylation and DNA methylation oup.comfrontiersin.org. These investigations suggest that cellular metabolic states can influence the activity of epigenetic enzymes and the patterns of chromatin modification nih.govmdpi.com. However, no direct research was found that specifically examined the impact of 6-Deoxyglucose on chromatin structure or DNA modification patterns.

Compound List:

6-Deoxyglucose

6-NBDG (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose)

[18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose)

[18F]6FDG (6-fluoro-6-deoxy-D-glucose)

2-Deoxy-D-glucose (2-DG)

UDP-4-keto-6-deoxyglucose

6-Azido-6-Deoxy-Glucose

Computational Modeling and Systems Biology Approaches for Network Analysis

The intricate cellular roles and metabolic interactions of 6-deoxyglucose and its analogues are increasingly elucidated through advanced computational modeling and systems biology approaches. These methodologies allow researchers to dissect molecular mechanisms, predict enzyme-ligand interactions, and understand the compound's impact on complex biological networks. By integrating data from various biological levels, these techniques provide a holistic view of 6-deoxyglucose's behavior within cellular systems.

Molecular Modeling and Conformational Studies

Computational chemistry techniques, such as ab initio and Density Functional Theory (DFT) calculations, are instrumental in determining the fundamental structural and energetic properties of 6-deoxyglucose. Studies have employed methods like RHF/3-21G, RHF/6-31G(d), and B3LYP/6-31G(d) to analyze the conformations of β-6-deoxyglucose. These analyses reveal the existence of various ring structures, such as the 1C4 and 4C1 conformations, and critically assess the role of intramolecular hydrogen bonding in stabilizing specific molecular geometries. The energetic landscape of these conformations provides insights into their relative stabilities, which can influence their interactions with biological targets.

| Conformation | Stability Assessment (Relative) | Key Stabilizing Factors | Computational Level of Theory |

| 4C1 | Most Stable | Intramolecular hydrogen bonding chains (anti-clockwise) | RHF/3-21G, RHF/6-31G(d), B3LYP/6-31G(d) |

| 1C4 | Stable | Potential for intramolecular hydrogen bonding | RHF/3-21G, RHF/6-31G(d), B3LYP/6-31G(d) |

Computational Studies of Enzyme Interactions

Molecular simulations, including docking and molecular dynamics, are employed to investigate the binding affinities and interaction mechanisms of 6-deoxyglucose and its derivatives with key enzymes. Research focusing on Hexokinase I (HKI), a crucial enzyme in glucose metabolism, has utilized these computational methods to compare the interactions of glucose, 2-deoxyglucose (2-DG), and its phosphorylated form, 2-deoxyglucose-6-phosphate (2-DG-6-P). These simulations reveal that while glucose and glucose-6-phosphate exhibit stable interactions with HKI, 2-DG demonstrates less stable interactions. Notably, 2-DG-6-P forms the most stable complex with HKI, exhibiting the highest binding affinity due to enhanced interactions with critical amino acid residues.

| Ligand | Target Enzyme | Key Interacting Residues | Interaction Characteristics | Binding Affinity (Relative) |

| Glucose (G) | Hexokinase I | ILE 662, SER 588, PRO 590 | Stable interactions | Moderate |

| 2-Deoxyglucose (2-DG) | Hexokinase I | (Less specific interactions reported) | Less stable interactions, fewer residue interactions | Lower |

| 2-DG-6-Phosphate | Hexokinase I | ILE 662, SER 588, PRO 590, VAL 663, GLY 666, THR 848 | Strong, stable interactions, enhanced hydrogen bonding, hydrophobic interactions | Highest |

Systems Biology and Network Analysis of Metabolic Responses

Systems biology frameworks integrate multi-omics data with metabolic network models to understand the comprehensive cellular impact of compounds like 6-deoxyglucose. Approaches utilizing metabolic chemical reporters, such as 6-azido-6-deoxy-glucose (6AzGlc), combined with proteomics, have been used to identify cellular protein modifications and uncover enzyme promiscuity, such as the tolerance of O-GlcNAc transferase to modified sugar substrates.

Future Research Directions and Unanswered Questions in 6 Deoxyglucose Research

Elucidating Subtle Off-Target Effects and Non-Canonical Interactions

A primary assumption is that the biological effects of a glucose analog are due to the inhibition of its target pathway, namely glycolysis. However, comprehensive research on 2-DG has revealed that its cellular impact is far more complex, extending to significant "off-target" or non-canonical interactions. A crucial avenue of future research for 6-Deoxyglucose is to meticulously characterize its full spectrum of molecular interactions beyond the glycolytic pathway.

One of the most prominent non-canonical effects of 2-DG is its interference with N-linked glycosylation. nih.govresearchgate.netnih.gov Because of its structural similarity to mannose, 2-DG can be erroneously incorporated into the precursors of N-linked glycans, leading to the synthesis of abnormal glycoproteins. researchgate.netaacrjournals.org This disruption of protein maturation causes an accumulation of misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. researchgate.netnih.gov Consequently, the cell activates a signaling network called the Unfolded Protein Response (UPR) to restore homeostasis. nih.govnih.govwsu.edubiorxiv.org Studies show that 2-DG treatment leads to the upregulation of key UPR markers, such as GRP78 and CHOP, which can ultimately trigger apoptosis if ER stress is prolonged. researchgate.netaacrjournals.orgnih.gov

These findings from 2-DG research raise critical, unanswered questions for 6-Deoxyglucose:

Does the structural modification at the C-6 position of 6-Deoxyglucose allow it to function as an analog for other sugars besides glucose, potentially interfering with other glycosylation or metabolic pathways?

Does 6-Deoxyglucose treatment induce ER stress and activate the UPR? If so, is this effect as pronounced as that observed with 2-DG?

Beyond glycosylation, what other enzymes or cellular processes might be affected by 6-Deoxyglucose or its potential metabolites?

Systematic investigation using proteomics, metabolomics, and transcriptomics will be essential to map the complete interaction profile of 6-Deoxyglucose and distinguish its canonical from its non-canonical effects.

Developing and Validating Next-Generation 6-Deoxyglucose-Based Research Probes

To fully understand the pharmacokinetics and cellular fate of 6-Deoxyglucose, the development of advanced molecular probes is indispensable. The precedent for this comes from the highly successful imaging agents based on other glucose analogs.

Radiolabeled probes have revolutionized medical imaging. The most prominent example is 18F-2-fluoro-2-deoxy-D-glucose (18F-FDG), the most common PET radiopharmaceutical used to visualize tissues with high glucose uptake. snmjournals.org More relevant to 6-Deoxyglucose, researchers have developed 18F-labeled 6-fluoro-6-deoxy-d-glucose (18F-6FDG). snmjournals.orgnih.gov Because it cannot be phosphorylated, 18F-6FDG acts as a tracer specifically for glucose transport, allowing for the noninvasive imaging of this distinct metabolic step. nih.govnih.gov

In parallel, fluorescent glucose bioprobes have been created for real-time visualization of glucose uptake in living cells at microscopic resolution. nih.govmdpi.comrsc.org Analogs like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) and newer probes conjugated to brighter fluorophores like Cy3 have enabled high-content screening and detailed single-cell analyses. nih.govnih.gov

Future research should focus on creating a new generation of 6-Deoxyglucose-based probes:

Novel Radiolabeled Tracers: Building on the success of 18F-6FDG, new tracers could be developed for SPECT and PET imaging to further refine the study of glucose transport dynamics in vivo. mdpi.com

Advanced Fluorescent Probes: Synthesizing 6-Deoxyglucose analogs conjugated with near-infrared or other advanced fluorophores would allow for deeper tissue imaging and multiplexing experiments, where glucose transport can be visualized simultaneously with other cellular processes. sci-hub.ru

Functionalized Probes: Developing 6-Deoxyglucose probes that are "activatable"—only becoming fluorescent upon a specific enzymatic reaction or binding event—could offer enhanced specificity and signal-to-noise ratio.

Validation of these probes will require rigorous testing to ensure they are recognized by glucose transporters and to characterize their metabolic fate within the cell, confirming they accurately report on the biological processes of interest.

Exploring Synergistic Effects with Other Metabolic Modulators in Experimental Systems

Cellular metabolism is a robust and interconnected network. Consequently, inhibiting a single node, such as glycolysis, may not be sufficient to achieve a desired biological outcome, as cells can often compensate by rerouting metabolites through alternative pathways. A highly promising research direction is to explore the synergistic effects of 6-Deoxyglucose when combined with other metabolic modulators. The goal is to identify "synthetic lethal" combinations where the simultaneous inhibition of two pathways is significantly more effective than inhibiting either one alone.

Research on 2-DG has demonstrated the power of this approach. For instance, combining 2-DG with the multi-targeted kinase inhibitor sorafenib (B1663141) showed significantly prolonged survival in preclinical models of Acute Myeloid Leukemia (AML). mdpi.com Similarly, synergistic anti-cancer effects have been observed when 2-DG is paired with the mitochondrial complex I inhibitor metformin, the anti-inflammatory drug diclofenac, or agents that induce the UPR, like cisplatin. nih.govresearchgate.netnih.govoncotarget.com

Future research on 6-Deoxyglucose should involve systematic, high-throughput screening of combination therapies in various experimental models. Key questions to address include:

Can 6-Deoxyglucose enhance the efficacy of drugs that inhibit oxidative phosphorylation (OXPHOS), thereby creating a comprehensive energy blockade?

Are cancer cells that rely on glutamine or fatty acids for fuel more susceptible to a combination of 6-Deoxyglucose and inhibitors of glutaminolysis or beta-oxidation?

Could combining 6-Deoxyglucose with inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP) lead to overwhelming oxidative stress and cell death?

The following table summarizes known synergistic combinations involving 2-DG, providing a template for future investigations with 6-Deoxyglucose.

| Metabolic Modulator/Drug | Target Pathway/Mechanism | Observed Synergistic Effect | Disease Model |

| Metformin | Mitochondrial Complex I / OXPHOS | Increased cancer cell death, suppressed proliferation. nih.govoncotarget.com | Breast Cancer |

| Sorafenib | Multi-targeted Tyrosine Kinase Inhibitor | Resensitized resistant leukemic cells, prolonged survival. mdpi.com | Acute Myeloid Leukemia (AML) |

| Diclofenac Sodium | Cyclooxygenase (COX) / Other | Enhanced cytotoxicity, apoptosis, and reduced cell migration. nih.gov | Breast Cancer |

| Cisplatin | DNA Alkylating Agent | Augmented sensitivity and apoptosis via UPR induction. nih.govresearchgate.net | Lung Cancer |

| Ketogenic Diet | Shifts fuel source to ketone bodies | Potentially enhances anti-tumor effects while mitigating side effects. mdpi.com | Glioblastoma |

Deeper Understanding of Cell-Type and Tissue-Specific Metabolic Vulnerabilities

The efficacy of a glycolytic inhibitor is not uniform across all cell types; it is highly dependent on the specific metabolic wiring of the cell. A critical area of future research is to use 6-Deoxyglucose as a tool to map these metabolic vulnerabilities across different tissues, cancer subtypes, and cellular states.

It is well-established that many cancer cells exhibit a heightened reliance on glycolysis, a phenomenon known as the Warburg effect. However, this dependency varies significantly. For example, AML cells with FLT3 mutations exhibit enhanced aerobic glycolysis, making them particularly vulnerable to glycolytic inhibitors like 2-DG. mdpi.com In pancreatic cancer, distinct subtypes show different metabolic preferences, with the aggressive squamous subtype being more glycolytically active. Furthermore, cells in a hypoxic environment, common in solid tumors, are more dependent on anaerobic glycolysis for survival and are therefore more sensitive to its inhibition. nih.gov

This heterogeneity necessitates a more granular understanding of metabolic dependencies. Future research should leverage 6-Deoxyglucose to answer:

Which specific cancer subtypes, defined by their genetic mutations (e.g., KRAS, BRAF, MYC), are most susceptible to glycolytic inhibition by 6-Deoxyglucose?

Within a single tumor, which cell populations (e.g., cancer stem cells, invasive front cells, immune cells) exhibit the highest uptake of 6-Deoxyglucose and are most affected by it?

How do non-cancerous cells in the tumor microenvironment respond to 6-Deoxyglucose, and could this be exploited to modulate the tumor ecosystem?

The table below provides examples of cell-type specific metabolic vulnerabilities identified through the use of 2-DG, highlighting the importance of context in metabolic targeting.

| Cell Type / Condition | Key Metabolic Feature | Vulnerability to Glycolytic Inhibition |

| FLT3-mutated AML Cells | Enhanced aerobic glycolysis. mdpi.com | High sensitivity to 2-DG. mdpi.com |

| Hypoxic Tumor Cells | Obligate reliance on anaerobic glycolysis. nih.gov | Increased cytotoxicity from 2-DG compared to aerobic conditions. nih.gov |

| Squamous Subtype Pancreatic Cancer | Upregulated glycolysis pathways. | Predicted to be more sensitive to glycolytic inhibitors. |

| Endothelial Cells | Sensitive to disruption of N-linked glycosylation. nih.gov | Angiogenesis inhibited by 2-DG at concentrations lower than those affecting tumor cells. aacrjournals.orgnih.gov |

Integration with Advanced Single-Cell and Spatial Multi-Omics Methodologies

The advent of single-cell and spatial multi-omics technologies offers an unprecedented opportunity to understand cellular heterogeneity. Integrating the use of 6-Deoxyglucose with these powerful platforms represents a major frontier in metabolic research. These technologies allow for the simultaneous measurement of the transcriptome, proteome, epigenome, and metabolome within individual cells while preserving their spatial context in tissues.

By combining these methods with the 6-Deoxyglucose-based probes developed (as discussed in section 8.2), researchers could directly link metabolic state to molecular phenotype at a single-cell resolution. For instance, a fluorescent 6-Deoxyglucose analog could be used to sort a heterogeneous cell population based on their glucose uptake capacity. nih.gov Each subpopulation could then be subjected to single-cell RNA sequencing (scRNA-seq) to reveal the transcriptional programs associated with high or low glycolytic activity.

Key future research applications include:

Spatial Metabolomics: Using spatial transcriptomics alongside fluorescent 6-Deoxyglucose probes to map "metabolic niches" within a tumor, revealing how the metabolic activity of a cell is influenced by its neighbors.

Linking Metabolism to Cell Fate: Combining 6-Deoxyglucose treatment with single-cell multi-omics to track how individual cells respond to glycolytic inhibition. This could identify the molecular signatures of cells that undergo apoptosis versus those that adapt and survive.

Dissecting Microenvironment Interactions: Applying these techniques to understand how cancer cells, immune cells, and stromal cells compete for glucose and how treatment with 6-Deoxyglucose alters this complex ecosystem.

This integration will move research beyond population-level averages and provide a high-resolution map of how metabolic interventions impact complex biological systems.

Mechanistic Insights into Long-Term Cellular Adaptations to Glycolytic Inhibition

A significant challenge in targeting metabolism is the remarkable plasticity of cells, which can adapt to chronic energy stress and develop resistance. A forward-thinking research program for 6-Deoxyglucose must proactively investigate the mechanisms of long-term adaptation to glycolytic inhibition.

Studies on 2-DG have revealed several strategies cells use to survive.

Metabolic Reprogramming: When glycolysis is blocked, some cancer cells can compensate by upregulating mitochondrial function and shifting their fuel consumption towards oxidative phosphorylation (OXPHOS), often utilizing alternative substrates like glutamine or fatty acids. nih.govresearchgate.net

Genetic Resistance: Spontaneous mutations can arise that confer resistance. In yeast, mutations that reduce the activity of hexokinase (the enzyme that phosphorylates 2-DG) or alter key metabolic signaling kinases (like Snf1/AMPK) are common resistance mechanisms. plos.org

Drug Detoxification: Cells can evolve to overexpress specific phosphatases that can dephosphorylate the toxic, phosphorylated form of the drug (e.g., 2-DG-6-phosphate). biorxiv.orgnih.gov This detoxification mechanism effectively removes the active inhibitor from the cell, allowing glycolysis to resume. plos.orgbiorxiv.org

To understand how cells might adapt to 6-Deoxyglucose, long-term cell culture experiments are essential. These studies should aim to:

Characterize the metabolic shifts that occur in cells chronically exposed to 6-Deoxyglucose. Do they increase OXPHOS or switch to alternative fuels?

Perform genomic sequencing of resistant cell lines to identify the specific mutations that allow them to evade the effects of 6-Deoxyglucose.

Identify any enzymes that may be capable of metabolizing or detoxifying 6-Deoxyglucose, which could be upregulated in resistant populations.

Understanding these adaptive responses is paramount for designing rational combination therapies (as discussed in 8.3) that can preemptively block these escape routes.

Expanding its Role in Understanding Rare Metabolic Pathways and Biosynthesis

While much of the focus for deoxyglucose compounds has been on inhibiting mammalian glycolysis, 6-deoxyhexoses play a fundamental and distinct role in the biology of other organisms, particularly bacteria. Expanding the use of 6-Deoxyglucose to study these rare metabolic pathways is a significant and underexplored research direction.

In many bacteria, 6-deoxyhexoses like L-rhamnose and L-fucose are crucial components of cell surface glycans, such as lipopolysaccharides (LPS) and capsules. These molecules are vital for bacterial survival, virulence, and interaction with the host. The biosynthetic pathways for these 6-deoxysugars are absent in humans, making them attractive potential targets for novel antibacterial agents.

This well-established pathway proceeds from a common intermediate, such as dTDP-D-glucose. The key step in forming the 6-deoxy sugar is catalyzed by a 4,6-dehydratase enzyme, which converts the substrate into a dTDP-4-keto-6-deoxy-D-glucose intermediate. Subsequent enzymatic steps then complete the synthesis of the final 6-deoxyhexose.

Future research in this area should focus on:

Using 6-Deoxyglucose and its analogs as chemical probes to study the kinetics and substrate specificity of the unique enzymes in these bacterial pathways.

Investigating whether 6-Deoxyglucose can act as an inhibitor of these biosynthetic pathways, potentially disrupting bacterial cell wall formation.

Exploring the diversity of 6-deoxy sugar biosynthesis across different pathogenic bacteria to identify conserved enzymatic steps that could be targeted by broad-spectrum therapeutics.

The table below outlines key components of a representative bacterial 6-deoxyhexose biosynthesis pathway.

| Enzyme | Abbreviation | Function |